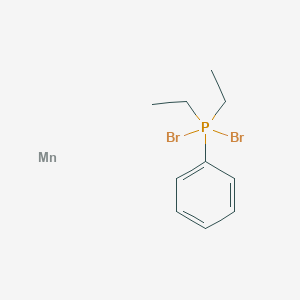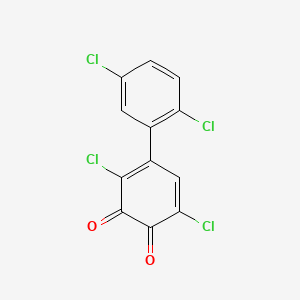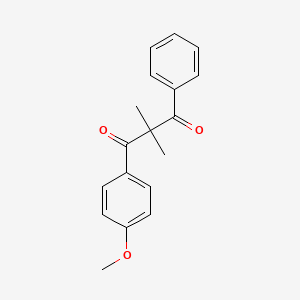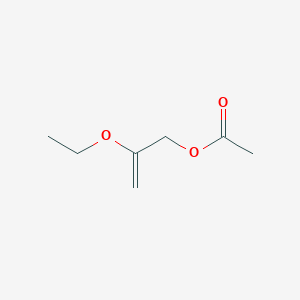
Dibromo-diethyl-phenyl-lambda5-phosphane;manganese
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibromo-diethyl-phenyl-lambda5-phosphane;manganese is a complex organophosphorus compound that features a manganese center coordinated to a dibromo-diethyl-phenyl-lambda5-phosphane ligand
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dibromo-diethyl-phenyl-lambda5-phosphane;manganese typically involves the reaction of a manganese precursor with dibromo-diethyl-phenyl-lambda5-phosphane. One common method is the reaction of manganese(II) bromide with dibromo-diethyl-phenyl-lambda5-phosphane in an inert atmosphere. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at low temperatures to prevent decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
Dibromo-diethyl-phenyl-lambda5-phosphane;manganese undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: Reduction reactions can lead to the formation of lower oxidation state manganese complexes.
Substitution: Ligand substitution reactions can occur, where the dibromo-diethyl-phenyl-lambda5-phosphane ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Ligand substitution reactions may involve the use of phosphine ligands, amines, or other coordinating molecules.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield manganese(III) or manganese(IV) species, while reduction can produce manganese(I) or manganese(0) complexes. Substitution reactions result in the formation of new manganese complexes with different ligands.
Aplicaciones Científicas De Investigación
Dibromo-diethyl-phenyl-lambda5-phosphane;manganese has several scientific research applications, including:
Catalysis: The compound is used as a catalyst in various organic transformations, including cross-coupling reactions and hydrogenation processes.
Materials Science: It is employed in the synthesis of advanced materials, such as metal-organic frameworks (MOFs) and coordination polymers.
Biology and Medicine: Research is ongoing to explore the potential biological activity of manganese complexes, including their use as imaging agents and therapeutic compounds.
Industry: The compound is utilized in industrial processes, such as the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of dibromo-diethyl-phenyl-lambda5-phosphane;manganese involves coordination of the manganese center to the phosphane ligand, which stabilizes the complex and facilitates various chemical reactions. The molecular targets and pathways involved depend on the specific application. For example, in catalysis, the manganese center can activate substrates and promote bond formation or cleavage.
Comparación Con Compuestos Similares
Similar Compounds
- Dibromo-diethyl-phenyl-lambda5-phosphane;iron
- Dibromo-diethyl-phenyl-lambda5-phosphane;cobalt
- Dibromo-diethyl-phenyl-lambda5-phosphane;nickel
Uniqueness
Dibromo-diethyl-phenyl-lambda5-phosphane;manganese is unique due to its specific coordination environment and the properties imparted by the manganese center. Compared to similar compounds with iron, cobalt, or nickel, the manganese complex may exhibit different reactivity, stability, and catalytic activity, making it suitable for specific applications where other metals may not perform as effectively.
Propiedades
Número CAS |
71957-13-6 |
|---|---|
Fórmula molecular |
C10H15Br2MnP |
Peso molecular |
380.95 g/mol |
Nombre IUPAC |
dibromo-diethyl-phenyl-λ5-phosphane;manganese |
InChI |
InChI=1S/C10H15Br2P.Mn/c1-3-13(11,12,4-2)10-8-6-5-7-9-10;/h5-9H,3-4H2,1-2H3; |
Clave InChI |
XIRZHHYVSYVSSG-UHFFFAOYSA-N |
SMILES canónico |
CCP(CC)(C1=CC=CC=C1)(Br)Br.[Mn] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl N-[2-(2-bromo-4,5-dimethoxyphenyl)ethyl]carbamate](/img/structure/B14455428.png)






![(6,10,10-Trimethylbicyclo[7.2.0]undec-5-en-2-yl)acetaldehyde](/img/structure/B14455474.png)
![2-[(1R,3R)-3-hydroxycyclohexyl]-5-(2-methylnonan-2-yl)phenol](/img/structure/B14455476.png)

![4-Methylsulfanyl-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]butanoic acid](/img/structure/B14455496.png)

![N-[Dimethyl(oxo)-lambda~6~-sulfanylidene]methanesulfonamide](/img/structure/B14455504.png)
![2-(Chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;2-methylprop-2-enoic acid;octadeca-9,12-dienoic acid;styrene](/img/structure/B14455505.png)
